N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
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Overview
Description
N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a compound that belongs to the quinoline carboxamides family. Quinoline carboxamides are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is structurally related to various quinoline derivatives that have been synthesized and studied for their potential therapeutic applications.
Synthesis Analysis
The synthesis of quinoline carboxamide derivatives can be achieved through various methods. For instance, the conversion of carboxylic acids to the corresponding carboxamides can be mediated by niobium pentachloride under mild conditions, as described in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Similarly, the synthesis of novel quinoline carboxamides with antitubercular activity involves the coupling of a quinoline carboxylic acid intermediate with different amines . Although the specific synthesis of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline carboxamides is crucial for their biological activity. A structure-activity relationship study of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides revealed that the type of substituent and the position of the carboxamide group significantly influence the compound's cytotoxic activity . This suggests that the specific substituents and structural features of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide would play a key role in its biological efficacy.
Chemical Reactions Analysis
Quinoline carboxamides can undergo various chemical reactions that modify their structure and properties. For example, the synthesis of a fluorescent quinoline derivative involved condensation, hydrogenolysis, and subsequent reaction with propargyl bromide . These reactions demonstrate the chemical versatility of quinoline carboxamides and suggest that N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide could also be modified to enhance its properties or to create derivatives with specific functions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of halogen substituents, like chlorine and fluorine, can affect the compound's lipophilicity and its interaction with biological targets. The specific properties of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide would need to be characterized through experimental studies, which are not detailed in the provided papers. However, the reported synthesis and characterization of related compounds, including their NMR and mass spectral analysis, provide a foundation for understanding the typical properties of quinoline carboxamides .
Scientific Research Applications
Antimicrobial Applications
Several studies have focused on the synthesis and evaluation of fluoroquinolone-based compounds, including derivatives similar to N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains.
- Synthesis and Antimicrobial Study : Patel and Patel (2010) reported the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule similar to the one , showing promising antifungal and antibacterial activities [Patel & Patel, 2010].
Chemical Properties and Reactivity
Research into the chemical properties of compounds structurally related to N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has provided insights into their reactivity, potential for modification, and the mechanisms underlying their biological activity.
- Reactivity and Synthesis Approaches : Investigations into the synthesis routes and reactivity of fluoroquinolones have highlighted the versatility of these compounds in chemical transformations, leading to the development of derivatives with varied biological activities [Gan et al., 2010].
Applications in Chemodosimetry
Some fluoroquinolone derivatives have been explored for their potential in chemodosimetry, particularly in the detection of metal ions, which could have implications for environmental monitoring and medical diagnostics.
- Fluorogenic Chemodosimeters : Song et al. (2006) developed a thioamide derivative of 8-hydroxyquinoline that showed highly selective fluorescence enhancement in the presence of Hg2+ ions, demonstrating the potential of fluoroquinolone derivatives in sensor technologies [Song et al., 2006].
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(6-chloroquinolin-4-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN3O2/c20-10-1-3-15-12(7-10)17(5-6-22-15)24-19(26)14-9-23-16-4-2-11(21)8-13(16)18(14)25/h1-9H,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFHVHLETAHPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide |
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